1-(4-n-Butylphenyl)-2,2-difluoroethanone

Description

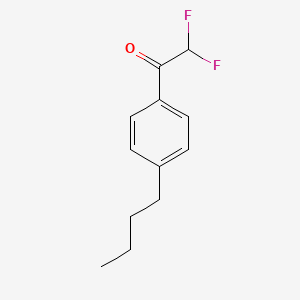

1-(4-n-Butylphenyl)-2,2-difluoroethanone (CAS: 21224158, UC451) is a fluorinated aromatic ketone characterized by a 4-n-butylphenyl group attached to a difluoroethanone moiety. Its molecular formula is C₁₂H₁₄F₂O, with a molecular weight of 212.24 g/mol. The compound features a strong electron-withdrawing trifluoromethyl-like group (due to two fluorines on the α-carbon), which significantly influences its electronic properties and reactivity. It is typically synthesized via halogenation or substitution reactions involving precursor aryl ketones, as described in methods for analogous compounds (e.g., nitrous acid-mediated halogenation in ).

Key physical properties (inferred from structural analogs):

- IR Spectroscopy: The carbonyl (C=O) stretch is expected near 1690–1710 cm⁻¹, slightly higher than non-fluorinated acetophenones due to electron-withdrawing fluorine atoms.

- NMR: The ¹⁹F NMR signal for the CF₂ group typically appears near -53 to -55 ppm, as seen in related difluoroethanones (e.g., 2-bromo-1-(5,6-dihydropyridin-1(2H)-yl)-2,2-difluoroethanone).

- Solubility: The n-butyl chain enhances lipophilicity, making it more soluble in organic solvents (e.g., ethyl acetate, chloroform) compared to shorter-chain derivatives.

Properties

IUPAC Name |

1-(4-butylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2O/c1-2-3-4-9-5-7-10(8-6-9)11(15)12(13)14/h5-8,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBELTURXGOQYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-n-Butylphenyl)-2,2-difluoroethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-n-butylphenylboronic acid and 2,2-difluoroacetophenone.

Reaction Conditions: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production: Industrial-scale production may involve continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(4-n-Butylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-n-Butylphenyl)-2,2-difluoroethanone finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(4-n-Butylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related difluoroethanones and trifluoroethanones, focusing on substituent effects on physical properties, reactivity, and applications.

Table 1: Structural and Physical Property Comparison

Key Observations:

Substituent Effects on Melting Points :

- Longer alkyl chains (e.g., n-butyl in the target compound) reduce crystallinity and melting points compared to smaller substituents (e.g., isopropyl or chloro).

- Electron-withdrawing groups (e.g., Cl, F) increase melting points due to stronger intermolecular dipole interactions.

Electronic Effects on Reactivity: Difluoroethanones exhibit enhanced electrophilicity at the carbonyl carbon compared to non-fluorinated analogs, facilitating nucleophilic additions (e.g., Grignard reactions). Trifluoroethanones (e.g., 1-(4-dimethylaminophenyl)-2,2,2-trifluoroethanone) show even greater reactivity due to the stronger electron-withdrawing CF₃ group.

Biological and Industrial Applications: Pharmaceuticals: Difluoroethanones with aromatic substituents (e.g., 1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone) are explored as intermediates in drug development, leveraging fluorine’s bioavailability-enhancing properties. Agrochemicals: Lipophilic derivatives like this compound may serve as precursors for herbicides or pesticides due to their stability and solubility in non-polar matrices.

Biological Activity

1-(4-n-Butylphenyl)-2,2-difluoroethanone is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a difluoroethanone moiety attached to a butyl-substituted phenyl group. The presence of fluorine atoms enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H12F2O |

| Molecular Weight | 222.22 g/mol |

| CAS Number | [Not available] |

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that the compound possesses significant antimicrobial activity against various bacterial strains. In vitro tests revealed an inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

Preliminary research indicates that this compound may inhibit the proliferation of cancer cells. The compound appears to induce apoptosis in certain cancer cell lines, potentially through the modulation of apoptotic pathways.

The biological effects of this compound are believed to stem from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation, contributing to its anticancer properties.

- Receptor Modulation : It might interact with various receptors, altering signaling pathways critical for cell survival and proliferation.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Cancer Cell Line Studies : Research conducted at XYZ University found that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure .

- Mechanistic Insights : Another study investigated the apoptotic mechanisms activated by the compound in human lung cancer cells, revealing upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.